molecular formula C22H17N3O7 B2639349 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618876-14-5

3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2639349
CAS No.: 618876-14-5
M. Wt: 435.392
InChI Key: WLGAIXSYDUDLJC-UHFFFAOYSA-N
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Description

This compound is a pyrrol-2-one derivative characterized by a hydroxyl group at position 3, a 4-methoxybenzoyl moiety at position 4, a 5-methylisoxazole substituent at position 1, and a 3-nitrophenyl group at position 4. Its synthesis likely involves multicomponent reactions, as seen in analogous pyrrolone derivatives .

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O7/c1-12-10-17(23-32-12)24-19(14-4-3-5-15(11-14)25(29)30)18(21(27)22(24)28)20(26)13-6-8-16(31-2)9-7-13/h3-11,19,26H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTBMMPVKISBTQ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound characterized by a pyrrolone core and various substituents that may influence its biological activity. This article aims to explore the biological properties of this compound, drawing on existing literature and research findings.

Chemical Structure

The compound features a complex structure with the following components:

  • Pyrrolone Core : A five-membered ring with a carbonyl group.
  • Hydroxyl Group : Located at the 3-position, potentially contributing to antioxidant activity.
  • Benzoyl Group : A 4-methoxybenzoyl group at the 4-position, which may enhance lipophilicity and biological interactions.
  • Isosaxazole Group : A 5-methylisoxazol-3-yl group at the 1-position, which could play a role in its pharmacological properties.
  • Nitrophenyl Group : A 3-nitrophenyl substituent at the 5-position, possibly involved in electron-withdrawing effects.

Antioxidant Activity

The presence of the hydroxyl group suggests potential antioxidant properties. Compounds with similar structures have been reported to exhibit significant antioxidant activity, which can protect cells from oxidative stress and related diseases.

Anti-inflammatory Effects

Similar pyrrolone derivatives have demonstrated anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

Kinase Inhibition

Pyrrolone derivatives have shown promise as kinase inhibitors. This activity is particularly relevant in cancer therapy, where targeting specific kinases can halt tumor growth. The unique substituents of this compound might enhance its specificity and efficacy against certain kinases.

Comparative Analysis of Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the potential biological activities of 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one:

Compound NameStructure FeaturesBiological Activity
Pyrrolone AHydroxyl, MethoxyAntioxidant, Anti-inflammatory
Pyrrolone BNitrophenylKinase inhibitor
Pyrrolone CIsoxazoleAntimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrrolone, pyrazole, and isoxazole derivatives. Below is a detailed comparison based on substituents, synthesis, and functional properties.

Substituent Analysis
Compound Core Structure Key Substituents Bioactivity/Properties Reference
Target Compound Pyrrol-2-one 3-OH, 4-(4-methoxybenzoyl), 1-(5-methylisoxazol-3-yl), 5-(3-nitrophenyl) Not explicitly reported; inferred potential for antiestrogenic or kinase inhibition based on analogs
Compound 36 () Pyrrol-2-one 1-cyclohexyl, 5-(3-methoxyphenyl), 3-(3-nitrophenyl) Antiestrogenic activity via ERα modulation
Compound 25 () Pyrrol-2-one 3-hydroxy, 4-(4-methylbenzoyl), 5-(3-trifluoromethylphenyl) Synthetic focus; trifluoromethyl enhances lipophilicity
C2 () Dihydropyrimidin-2-one 4-(4-methoxyphenyl), 5-(5-methylisoxazol-3-yl), 6-(trifluoromethyl) Structural rigidity from trifluoromethyl; potential kinase inhibition
Compound 5 () Pyrazole 5-hydroxy, 4-(β-diketone enol) Tautomerism stabilized by intramolecular H-bonding

Key Observations :

  • The 3-nitrophenyl group in the target compound and Compound 36 may confer electron-withdrawing effects, enhancing reactivity or binding to hydrophobic pockets in biological targets .
  • The 4-methoxybenzoyl substituent in the target compound contrasts with the 4-methylbenzoyl in Compound 25 (), where methoxy improves solubility but reduces steric bulk compared to methyl .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one, and how is purity ensured?

  • Methodology : The compound is synthesized via a multi-step process involving cyclization reactions. For example, similar analogs (e.g., 3-hydroxy-1-(2-hydroxy-propyl)-4-aroyl derivatives) are prepared by reacting substituted aldehydes (e.g., 3-trifluoromethyl benzaldehyde) with precursors under reflux in glacial acetic acid. Recrystallization from methanol is critical for purification, yielding white powders with confirmed purity via melting point analysis and spectroscopic techniques .
  • Characterization : Nuclear Magnetic Resonance (¹H/¹³C NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and High-Resolution Mass Spectrometry (HRMS) are used to verify structural integrity .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

  • Answer : ¹H NMR is essential for identifying proton environments (e.g., hydroxy groups, aromatic protons). For instance, in analogs like 5-(4-chlorophenyl)-3-phenylpyrrol-2-one, NMR reveals distinct signals for substituents at δ 6.5–8.0 ppm (aromatic protons) and δ 10–12 ppm (hydroxy groups). FTIR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while HRMS validates molecular weight within ±0.005 Da accuracy .

Advanced Research Questions

Q. How can researchers address low yields (<20%) during synthesis, as seen in similar compounds?

  • Troubleshooting : Low yields may arise from incomplete cyclization or side reactions. Optimize reaction time and temperature (e.g., extending reflux duration to 12–24 hours) and use anhydrous conditions. Catalytic additives like sodium acetate in acetic acid can enhance cyclization efficiency. For example, yields improved from 9% to 47% in analogs by adjusting stoichiometry and reaction time .
  • Alternative Routes : Explore microwave-assisted synthesis or transition metal catalysis to accelerate kinetics and reduce byproducts .

Q. How do substituents (e.g., 3-nitrophenyl, 5-methylisoxazolyl) influence bioactivity?

  • Structure-Activity Relationship (SAR) : The 3-nitrophenyl group enhances electron-withdrawing effects, potentially improving binding to enzymatic targets. Isoxazole rings (e.g., 5-methylisoxazol-3-yl) contribute to π-π stacking in molecular docking studies. Replacements with trifluoromethyl or chloro groups (as in analogs 25 and 29) alter hydrophobicity and potency, requiring in vitro assays (e.g., enzyme inhibition) to validate .
  • Experimental Design : Use computational modeling (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Analytical Strategy : Combine multiple techniques (e.g., 2D NMR like COSY/HSQC) to assign ambiguous signals. For example, in 5-hydroxy-1,5-dihydro-pyrrol-2-ones, NOESY confirmed spatial proximity of substituents. If discrepancies persist, X-ray crystallography provides definitive structural validation, as seen in corrigendum reports for related heterocycles .

Q. What are the stability considerations for this compound under storage or experimental conditions?

  • Stability Profile : Hydroxy and nitro groups may render the compound sensitive to light/moisture. Store at –20°C under inert atmosphere (argon). Monitor degradation via HPLC; analogs like 5-chloro-1,3-benzoxazol-2(3H)-one showed <5% decomposition over 6 months when stored desiccated .

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